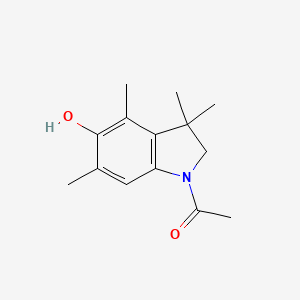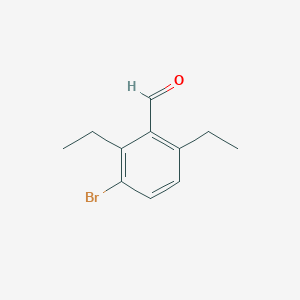
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and nitroso groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features and applications.
2,4-Diaminopyrimidine: A related compound with two amino groups, used in various chemical and biological studies.
6-Amino-2-methylpyrimidine: A simpler analog with one amino group and one methyl group.
Uniqueness
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione is unique due to the presence of both amino and nitroso groups on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research. The specific arrangement of these groups also influences the compound’s physical and chemical properties, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C8H12N4O3 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N4O3/c1-4(2)3-12-6(9)5(11-15)7(13)10-8(12)14/h4H,3,9H2,1-2H3,(H,10,13,14) |
InChI Key |
FJHKCRGGCFJZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Rac-3-methanesulfonyl-7-oxa-3-aza-bicyclo[4.1.0]heptane](/img/structure/B8338967.png)
![6-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8338981.png)


![Spiro[tetralin-2,1'-cyclopentane]-1-one](/img/structure/B8338998.png)
![4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8339001.png)

